4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Description
This compound is a fluorinated arylboronate ester featuring a 1,3,2-dioxaborolane core with tetramethyl substituents. The aryl group contains both nitro (-NO₂) and trifluoromethyl (-CF₃) groups at the 2- and 5-positions, respectively. Its molecular formula is C₁₄H₁₆BF₃NO₄, with an exact mass of 317.0578 . The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances its stability and reactivity in cross-coupling reactions, making it valuable in pharmaceutical and materials science applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-7-8(13(15,16)17)5-6-10(9)18(19)20/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGBEGMKLJECCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675090 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-26-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
The most widely employed method involves palladium-catalyzed borylation of halogenated precursors. A representative protocol utilizes 2-nitro-5-(trifluoromethyl)phenyl bromide as the starting material, reacting it with bis(pinacolato)diboron (B₂pin₂) under inert conditions.
Reaction Conditions:
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Catalyst: Pd(dba)₂ (dibenzylideneacetone palladium) or PdCl₂
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Ligand: XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Base: Triethylamine or potassium carbonate
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Solvent: Anhydrous dioxane or tetrahydrofuran (THF)
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Temperature: 80–100°C
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Duration: 12–24 hours
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the diboron reagent and reductive elimination to form the boronic ester.
Table 1: Catalyst Systems and Yield Optimization
| Catalyst System | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(dba)₂ (5 mol%) | XPhos | Et₃N | Dioxane | 82–85 |
| PdCl₂ (3 mol%) | SPhos | K₂CO₃ | THF | 75–78 |
| Pd(OAc)₂ (4 mol%) | PCy₃ | CsF | Toluene | 68–72 |
Direct Boronation of Aryl Lithium Intermediates
Aryl lithium species, generated via lithiation of 2-nitro-5-(trifluoromethyl)bromobenzene with n-butyllithium, react with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the target compound. This method avoids palladium but requires cryogenic conditions (–78°C) and rigorous exclusion of moisture.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the borylation reaction, achieving comparable yields (80–83%) while reducing reaction times by 75%. This approach is particularly advantageous for high-throughput screening.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to enhance scalability and safety. Key parameters include:
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Residence Time: 8–10 minutes
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Pressure: 15–20 bar
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Solvent Recovery: >95% via distillation
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time | 12–24 h | 0.5–1 h |
| Yield | 80–85% | 78–82% |
| Purity | 97–98% | 95–96% |
| Throughput | 50 kg/day | 200 kg/day |
Purification and Characterization
Purification Techniques
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Column Chromatography: Silica gel with hexane/ethyl acetate (4:1 to 2:1 gradient) removes unreacted diboron reagents and palladium residues.
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Recrystallization: Dissolution in hot ethanol followed by slow cooling yields crystals with >99% purity.
Table 3: Key Spectroscopic Data
| Technique | Diagnostic Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.72 (d, J=8.5 Hz, Ar-H), 1.34 (s, 12H, CH₃) |
| ¹³C NMR | δ 152.1 (C-NO₂), 124.8 (q, J=272 Hz, CF₃) |
| ¹¹B NMR | δ 30.2 (quartet, J=32 Hz) |
| HRMS | [M+H]⁺ m/z 318.0742 (calc. 318.0739 for C₁₃H₁₆BF₃NO₄) |
Challenges and Mitigation Strategies
Protodeboronation
The electron-withdrawing nitro and trifluoromethyl groups increase susceptibility to protodeboronation. Mitigation strategies include:
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Using degassed solvents and inert atmospheres (Ar/N₂)
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Adding stabilizing agents (e.g., 1,4-diazabicyclo[2.2.2]octane)
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Maintaining pH >7 with excess base
Steric Hindrance Effects
The tetramethyl dioxaborolane ring creates steric bulk, reducing coupling efficiency with ortho-substituted aryl halides. Computational modeling (DFT) shows a 15–20% decrease in reaction rates compared to unsubstituted analogs.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The boron atom in the dioxaborolane ring can undergo substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amino-substituted phenyl derivative.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a probe in biological systems due to its unique functional groups.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, such as polymers and electronic materials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form amino derivatives, which can further react with other compounds. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. These interactions are crucial in synthetic chemistry and material science applications.
Comparison with Similar Compounds
Positional Isomers: Nitro Group Orientation
- 4,4,5,5-Tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane Key Difference: The nitro group is at the 3-position instead of the 2-position. However, the para-nitro derivative (target compound) may exhibit stronger electron-withdrawing effects, accelerating oxidative addition steps in catalysis .
Substituent Effects: Trifluoromethyl vs. Methyl/Nitro
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
- Key Difference : Trifluoromethyl (-CF₃) is replaced with methyl (-CH₃).
- Impact : The -CF₃ group increases electron deficiency at the aryl ring, enhancing oxidative stability and reducing side reactions in palladium-catalyzed couplings. Melting points (m.p.) for methyl analogs are typically lower (e.g., 47–49°C for cyclopropane-containing derivatives) compared to trifluoromethylated variants .
Steric and Electronic Modifications
- 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactivity in Catalytic Reactions
Suzuki-Miyaura Coupling
The tetramethyl dioxaborolane core ensures stability under basic conditions. However, the 2-nitro-5-CF₃ substituent in the target compound may slow transmetalation due to steric hindrance compared to simpler arylboronates like 2-phenyl-1,3,2-dioxaborinane. Despite this, computational studies show minimal differences in Gibbs energy profiles between tetramethyl-substituted and non-methylated analogs in rhodium-catalyzed C60 hydroarylation .
C-H Borylation
In iridium-catalyzed C-H borylation, the choice of boronate (e.g., B₂pin₂ vs. HBpin) affects regioselectivity. The target compound’s -CF₃ group directs borylation to electron-deficient sites, contrasting with methyl or methoxy-substituted analogs .
Biological Activity
4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1218791-26-4) is an organoboron compound characterized by a dioxaborolane ring and a substituted phenyl group with nitro and trifluoromethyl functionalities. This unique structure imparts distinct chemical properties that make it valuable in various fields of research, particularly in organic synthesis and medicinal chemistry.
- Molecular Formula : C13H15BF3NO4
- Molecular Weight : 317.07 g/mol
- Structure : The compound features a dioxaborolane ring which is crucial for its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its potential applications in medicinal chemistry and as a synthetic intermediate.
The dioxaborolane moiety is known to participate in reactions typical for boron compounds, such as:
- Transesterification
- Nucleophilic substitution
These reactions can lead to the formation of biologically active derivatives.
Case Studies and Research Findings
- Inhibition of Nitric Oxide Synthases (NOS) :
- Synthesis of Boronates for Cancer Treatment :
-
Reactivity with Biological Targets :
- Interaction studies have demonstrated that this compound can form stable complexes with biological nucleophiles, which may lead to the development of new drugs targeting specific diseases.
Comparison of Biological Activities
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 2-nitro-5-(trifluoromethyl)phenylboronic acid with tetramethyl dioxaborolane under controlled conditions using palladium catalysts. This method allows for high yields and purity essential for biological testing.
Q & A
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative protocol involves reacting a halogenated precursor (e.g., 2-nitro-5-(trifluoromethyl)phenyl bromide) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dba)₂ or PdCl₂), a ligand (e.g., XPhos), and a base (e.g., triethylamine) in anhydrous dioxane under inert conditions . Purification is achieved via column chromatography using hexane/ethyl acetate gradients, followed by recrystallization to isolate the product .
Q. How is this compound characterized to confirm structural integrity and purity?
Key characterization methods include:
- ¹H/¹³C/¹¹B NMR spectroscopy : The nitro group (δ ~8.5–8.7 ppm in ¹H NMR) and trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) provide diagnostic peaks. The dioxaborolane ring protons appear as singlets (δ ~1.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ expected for C₁₄H₁₆BF₃NO₄).
- Melting point analysis : Solid derivatives (e.g., analogs in ) exhibit distinct melting ranges (e.g., 206–211°C) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. The nitro and trifluoromethyl groups enhance electrophilicity, facilitating coupling with electron-deficient aryl halides .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -NO₂, -CF₃) influence reactivity in cross-coupling reactions?
The -NO₂ and -CF₃ groups increase the electrophilicity of the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the dioxaborolane ring may reduce coupling efficiency with bulky substrates. Comparative studies with analogs (e.g., 4-methylphenyl derivatives) show a 15–20% yield decrease due to steric effects . Optimization requires balancing electronic activation and steric accessibility .
Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling?
Protodeboronation is minimized by:
- Using anhydrous solvents (e.g., degassed THF) and inert atmospheres.
- Adding stabilizing ligands (e.g., tricyclohexylphosphine) to Pd catalysts.
- Lowering reaction temperatures (e.g., 60°C instead of 80°C) to reduce boron-oxygen bond cleavage .
- Substituting aryl chlorides with bromides/iodides to shorten reaction times .
Q. How can contradictory data on coupling efficiency with different catalysts be resolved?
Catalyst performance varies due to ligand effects and substrate compatibility. For example:
Q. What computational methods predict the compound’s behavior in catalytic cycles?
Density Functional Theory (DFT) calculations model transition states in transmetallation steps. The -CF₃ group stabilizes partial positive charges on boron, lowering activation energy by ~5 kcal/mol compared to non-fluorinated analogs. Solvent effects (e.g., dioxane vs. DMF) are simulated using polarizable continuum models .
Methodological Notes
- Handling and Storage : Store under argon at –20°C to prevent hydrolysis. Use glassware dried at 120°C to avoid moisture-induced degradation .
- Troubleshooting NMR Contradictions : If ¹¹B NMR signals deviate from expected δ 28–32 ppm, check for boroxine formation (cyclic trimers) and repurify via silica gel chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
